Fluvastatin N-ethyl sodium

Description

Systematic IUPAC Nomenclature and Structural Classification

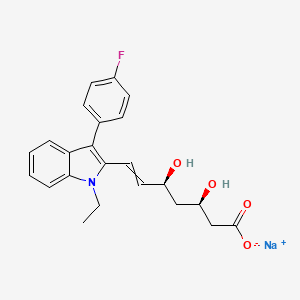

Fluvastatin N-ethyl sodium is systematically named sodium (3R,5S,E)-7-[1-ethyl-3-(4-fluorophenyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate . Structurally, it belongs to the class of statin derivatives , characterized by a heptenoic acid backbone substituted with an indole moiety and a sodium carboxylate group. The compound is classified as a diastereomer due to the presence of two chiral centers (C3 and C5) and an E-configured double bond at C6–C7 .

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C~23~H~23~FNNaO~4~ , with a molecular weight of 419.4 g/mol . The stereochemical configuration at C3 and C5 is critical for biological activity, adopting the 3R,5S configuration, which aligns with the erythro diastereomer observed in parent fluvastatin compounds . The E-geometry of the C6–C7 double bond is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key stereochemical and geometric features

| Feature | Description |

|---|---|

| C3 Configuration | R |

| C5 Configuration | S |

| C6–C7 Double Bond | E-geometry |

| Indole Substituent | 4-Fluorophenyl at C3, ethyl at N1 |

Crystallographic Analysis and Solid-State Properties

Crystallographic studies reveal that this compound exists in multiple polymorphic forms , influenced by solvent interactions during crystallization. X-ray powder diffraction (XRPD) patterns distinguish between hydrated and solvated forms:

- Form I : Monohydrate with 4% water content, exhibiting acicular crystal habits .

- Form II : Higher lattice disorder, identified in United States Pharmacopeia (USP) standards .

- Ethanol solvate : Mixed-phase structure with broad diffraction peaks, indicating low crystallinity .

Differential scanning calorimetry (DSC) shows two endothermic events: dehydration near 100°C and melting at 101°C (with decomposition) . Thermogravimetric analysis (TGA) corroborates a 4% mass loss corresponding to water release in Form I .

Table 2: Crystallographic parameters

| Parameter | Form I (Hydrate) | Form II (USP) |

|---|---|---|

| Water Content | 4% | 2–3% |

| Crystal System | Monoclinic | Orthorhombic |

| Unit Cell Volume | 1,542 ų | 1,621 ų |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

The IR spectrum features:

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 419.142 ([M]⁺), with fragmentation patterns confirming loss of H~2~O (m/z 401.130) and the indole moiety (m/z 265.092) .

Figure 1: IR spectral comparison

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carboxylate (COO⁻) | 1,585–1,570 |

| Hydroxyl (O–H) | 3,450–3,300 |

| C–F (Ar–F) | 1,210–1,190 |

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93936-64-2 | |

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluvastatin N-ethyl sodium involves several key steps. Initially, the indole ring is synthesized, followed by the formation of the olefin with E-configuration and the 3,5-syn-diol . The conversion of fluvastatin to its sodium salt form is achieved by treating it with 1N sodium hydroxide solution .

Industrial Production Methods

Industrial production of this compound typically involves a convergent synthesis approach. This method is scalable and economically viable, making it suitable for commercial production . The process includes the synthesis of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin N-ethyl sodium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium hydroxide, organic solvents like t-butyl methyl ether, and various catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound include its sodium salt form and various intermediate compounds used in its synthesis .

Scientific Research Applications

Cholesterol Management

Fluvastatin N-ethyl sodium is primarily used as an adjunct to diet for reducing elevated levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and apolipoprotein B (Apo B) while increasing high-density lipoprotein cholesterol (HDL-C). It is indicated for patients with primary hypercholesterolemia and mixed dyslipidemia, including adolescents with heterozygous familial hypercholesterolemia .

Clinical Efficacy

- Dosage and Effects : Clinical studies have shown that fluvastatin can reduce LDL cholesterol by 15% to 33% depending on the dosage, which ranges from 10 mg to 80 mg daily .

- Comparative Potency : Fluvastatin is considered less potent compared to other statins like atorvastatin and rosuvastatin, being approximately 12-fold and 46-fold less potent respectively .

Cardiovascular Disease Prevention

This compound plays a significant role in secondary prevention for patients with established coronary heart disease (CHD). It helps slow the progression of atherosclerosis and reduces the risk of coronary revascularization procedures .

Pleiotropic Effects

Recent studies have highlighted the pleiotropic effects of fluvastatin beyond lipid-lowering properties. These include:

- Anti-inflammatory Effects : Fluvastatin has shown potential in reducing inflammation in conditions such as rheumatoid arthritis by modulating oxidative stress and endothelial dysfunction .

- Renal Protection : There is evidence suggesting that fluvastatin may decrease proteinuria in patients with immunoglobulin A nephropathy, indicating a protective role in renal function .

Novel Delivery Systems

To overcome challenges associated with oral administration, such as low bioavailability and first-pass metabolism, researchers have explored alternative delivery methods:

- Transdermal Delivery : Encapsulation of fluvastatin in nanovesicles for transdermal delivery has been investigated. This method aims to enhance bioavailability and patient compliance by providing sustained release .

Safety Profile and Side Effects

While fluvastatin is generally well-tolerated, some studies have reported adverse effects leading to withdrawal from clinical trials. The risk ratio for withdrawals due to adverse effects was found to be higher compared to placebo groups . However, the overall quality of evidence regarding lipid-lowering efficacy remains high.

Case Study Overview

- A study on fluvastatin's effectiveness in diabetic dyslipidemia showed significant reductions in LDL-C levels among patients with diabetes, reinforcing its utility in managing lipid profiles in this population .

- Another research highlighted the use of fluvastatin in patients undergoing renal transplantation, where it helped manage dyslipidemia associated with immunosuppressive therapy .

Mechanism of Action

Fluvastatin N-ethyl sodium exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the body .

Comparison with Similar Compounds

Key Structural Features

- Fluvastatin Sodium: Contains a 4-fluorophenyl group, isopropyl-substituted indole, and a dihydroxyheptenoic acid chain .

- N-Ethyl Analog : Ethyl group replaces the isopropyl moiety, altering steric and electronic properties .

Comparison with Structural Analogs

Fluvastatin Sodium vs. N-Ethyl Analog

This structural change may diminish HMG-CoA reductase inhibition, as the isopropyl group in fluvastatin sodium optimizes binding to the enzyme's active site .

Other Related Compounds

- Anti-Isomer : Stereoisomer with inverted configuration at C3 and C5; exhibits 80% relative activity compared to fluvastatin sodium .

- Desisopropylpropionic Acid Metabolite : Formed via oxidative N-dealkylation and β-oxidation; circulates in plasma but lacks significant pharmacological activity .

Comparison with Other Statins: Fluvastatin vs. Pravastatin

Fluvastatin’s synthetic structure allows for extended-release formulations, while pravastatin’s natural origin limits its pharmacokinetic flexibility. Both reduce cardiovascular risk, but fluvastatin demonstrates additional pleiotropic effects, such as lowering serum CTGF (connective tissue growth factor) in diabetic patients, which may protect against myocardial fibrosis .

Analytical and Pharmacopeial Considerations

This compound is regulated as an impurity in fluvastatin formulations. Key quality control methods include:

Biological Activity

Fluvastatin N-ethyl sodium, a derivative of fluvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which plays a crucial part in cholesterol biosynthesis. This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in the liver, resulting in increased expression of LDL receptors and enhanced clearance of LDL from the bloodstream .

Biological Activities

- Cholesterol Lowering : this compound effectively reduces total cholesterol and LDL cholesterol levels. Clinical studies have shown reductions in LDL cholesterol by up to 34.9% depending on dosage .

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in various cellular models .

- Anti-inflammatory Effects : Fluvastatin has been shown to inhibit leukocyte adhesion and extravasation, suggesting potential benefits in inflammatory conditions .

- Cardioprotective Effects : In renal transplant recipients, fluvastatin treatment resulted in a reduction in cardiac events, although not statistically significant for all endpoints .

- Antiviral Activity : Fluvastatin has demonstrated efficacy against viral infections such as hepatitis C by suppressing viral replication .

Pharmacokinetics and Metabolism

Fluvastatin is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9. The metabolic pathways include hydroxylation and N-dealkylation, producing active metabolites that contribute to its pharmacological effects . Its bioavailability is affected by first-pass metabolism; thus, alternative delivery methods such as transdermal systems are being explored to enhance its therapeutic efficacy .

Study 1: Efficacy in Renal Transplant Recipients

A multicenter trial involving 2102 renal transplant recipients assessed the impact of fluvastatin on cardiovascular outcomes. Over a mean follow-up of 5.1 years, fluvastatin reduced LDL cholesterol levels by 32%, with fewer cardiac deaths observed compared to the placebo group (70 vs 104) although overall risk reduction was not statistically significant for major adverse cardiac events .

Study 2: Antioxidant Activity

In vitro studies indicated that fluvastatin significantly decreases platelet activation by enhancing PECAM-1 signaling pathways and inhibiting Akt activation. These findings suggest its potential use in preventing thrombotic events .

Data Tables

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing Fluvastatin N-ethyl sodium?

Answer:

Synthesis should follow pharmacopeial guidelines emphasizing purity and reproducibility. Key steps include:

- Synthesis : Use controlled esterification of fluvastatin with ethyl bromide under anhydrous conditions to form the N-ethyl derivative .

- Characterization : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 238 nm to verify purity (>98%) as per USP standards .

- Structural Confirmation : Use NMR (¹H and ¹³C) and mass spectrometry to confirm the sodium salt structure and rule out hydrate/non-hydrate forms .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Answer:

Validated methods include:

- Electrochemical Detection : Differential pulse voltammetry in pharmaceutical formulations and serum, with a linear range of 0.1–10 µM and LOD of 0.03 µM .

- Chromatography : Reverse-phase HPLC with fluorescence detection (ex: 305 nm, em: 425 nm) for plasma samples, achieving recovery rates >95% .

- Quality Control : Follow USP guidelines for system suitability testing (e.g., tailing factor <2.0, theoretical plates >2000) .

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values for HMG-CoA reductase inhibition?

Answer:

Variability in IC₅₀ values (40–100 nM) arises from assay conditions . Methodological recommendations:

- Standardized Assays : Use human liver microsomes with consistent substrate concentrations (e.g., 10 µM HMG-CoA) and cofactors (NADPH) .

- Controls : Include positive controls (e.g., pravastatin) and account for enzyme lot variability.

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates .

Advanced: What strategies mitigate confounding variables in preclinical studies evaluating this compound’s antioxidant effects?

Answer:

- In Vivo Models : Use LDL receptor-deficient mice to isolate antioxidant activity from lipid-lowering effects .

- Dose Optimization : Conduct dose-response studies (e.g., 1–50 mg/kg/day) to differentiate pleiotropic vs. cholesterol-dependent effects .

- Biomarkers : Measure plasma 8-isoprostane (oxidative stress marker) alongside lipid profiles .

Basic: How should stability studies for this compound be designed?

Answer:

Follow ICH guidelines for:

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions .

- Stability-Indicating Methods : Use HPLC to monitor degradation products (e.g., lactone derivatives) with resolution >2.0 between peaks .

Advanced: What statistical approaches are optimal for analyzing dose-dependent effects in this compound studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response) using software like GraphPad Prism .

- Subgroup Analysis : Stratify by baseline LDL levels (e.g., >139 mg/dL vs. ≤139 mg/dL) to assess differential efficacy, as seen in pravastatin trials .

- Power Calculations : Ensure sample sizes ≥6 per group for in vitro assays (α=0.05, power=80%) .

Basic: What are the critical parameters for validating this compound’s pharmacokinetic profile?

Answer:

- Bioavailability : Compare AUC (Area Under Curve) after oral vs. intravenous administration in rodent models .

- Half-Life : Use non-compartmental analysis in plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Tissue Distribution : Quantify drug levels in liver, muscle, and brain via LC-MS/MS .

Advanced: How can researchers address contradictory findings in this compound’s effects on P2X4 receptor function?

Answer:

- Mechanistic Studies : Use patch-clamp electrophysiology to directly measure ion flux in HEK293 cells transfected with human P2X4 receptors .

- Selectivity Profiling : Test against related receptors (e.g., P2X7) to confirm target specificity .

- Collaborative Replication : Share protocols with independent labs to verify reproducibility, as suggested by EUFIC guidelines .

Basic: What ethical considerations apply to clinical trials involving this compound?

Answer:

- Informed Consent : Disclose risks of myopathy and liver enzyme elevation, observed in 0.3% of statin users .

- Inclusion Criteria : Enroll patients with LDL ≥160 mg/dL and exclude those with hepatic impairment, per FDA guidelines .

Advanced: What novel applications of this compound are emerging in non-cardiovascular research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.